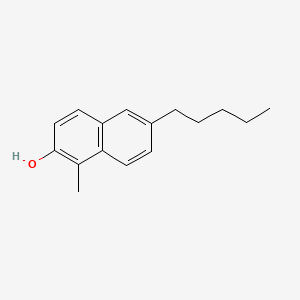
2-Naphthol, 1-methyl-6-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthol, 1-methyl-6-pentyl- is an organic compound that belongs to the class of naphthols. It is a derivative of 2-naphthol, where the hydroxyl group is positioned at the second carbon of the naphthalene ring. This compound is known for its unique chemical properties and has been widely studied for its applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthol, 1-methyl-6-pentyl- typically involves the alkylation of 2-naphthol. One common method is the Friedel-Crafts alkylation, where 2-naphthol reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of 2-Naphthol, 1-methyl-6-pentyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Naphthol, 1-methyl-6-pentyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
2-Naphthol, 1-methyl-6-pentyl- has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a starting material for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antitumor agent.
Medicine: Research has indicated its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Naphthol, 1-methyl-6-pentyl- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in tumor cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: The parent compound, which lacks the methyl and pentyl substituents.
1-Naphthol: An isomer with the hydroxyl group at the first carbon of the naphthalene ring.
2-Naphthylamine: A derivative with an amino group instead of a hydroxyl group.
Uniqueness
2-Naphthol, 1-methyl-6-pentyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and pentyl groups enhances its lipophilicity, making it more effective in certain applications compared to its analogs.
Properties
CAS No. |
17324-14-0 |
|---|---|
Molecular Formula |
C16H20O |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
1-methyl-6-pentylnaphthalen-2-ol |
InChI |
InChI=1S/C16H20O/c1-3-4-5-6-13-7-9-15-12(2)16(17)10-8-14(15)11-13/h7-11,17H,3-6H2,1-2H3 |
InChI Key |
HIUYLFAEVVZDLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=C(C=C1)C(=C(C=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















